molecular formula C7H6BrN5 B2666546 3-bromo-5-(1H-1,2,3,4-tetrazol-5-yl)aniline CAS No. 1386506-95-1

3-bromo-5-(1H-1,2,3,4-tetrazol-5-yl)aniline

Cat. No.: B2666546
CAS No.: 1386506-95-1
M. Wt: 240.064
InChI Key: CQCNPWPBBOYWJK-UHFFFAOYSA-N
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Description

3-bromo-5-(1H-1,2,3,4-tetrazol-5-yl)aniline is a chemical compound with the molecular formula C7H6BrN5 It is characterized by the presence of a bromine atom, a tetrazole ring, and an aniline group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-5-(1H-1,2,3,4-tetrazol-5-yl)aniline typically involves the following steps:

    Tetrazole Formation: The formation of the tetrazole ring through cyclization reactions.

A common synthetic route involves the reaction of 3-bromoaniline with sodium azide in the presence of a suitable catalyst to form the tetrazole ring . The reaction conditions often include elevated temperatures and the use of solvents such as dimethylformamide (DMF).

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

3-bromo-5-(1H-1,2,3,4-tetrazol-5-yl)aniline can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups.

    Oxidation and Reduction Reactions: The tetrazole ring and aniline group can participate in redox reactions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the bromine atom with an amine group would yield a corresponding aminotetrazole derivative.

Scientific Research Applications

3-bromo-5-(1H-1,2,3,4-tetrazol-5-yl)aniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-bromo-5-(1H-1,2,3,4-tetrazol-5-yl)aniline is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways. Further research is needed to elucidate the exact mechanisms involved.

Comparison with Similar Compounds

Similar Compounds

    3-bromoaniline: Lacks the tetrazole ring, making it less versatile in certain applications.

    5-(1H-tetrazol-5-yl)aniline:

Uniqueness

3-bromo-5-(1H-1,2,3,4-tetrazol-5-yl)aniline is unique due to the combination of the bromine atom, tetrazole ring, and aniline group. This combination imparts distinct chemical properties and reactivity, making it valuable for various research applications .

Properties

IUPAC Name

3-bromo-5-(2H-tetrazol-5-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrN5/c8-5-1-4(2-6(9)3-5)7-10-12-13-11-7/h1-3H,9H2,(H,10,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQCNPWPBBOYWJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1N)Br)C2=NNN=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1386506-95-1
Record name 3-bromo-5-(1H-1,2,3,4-tetrazol-5-yl)aniline
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